Soterenol

α-adrenoceptor pharmacology vascular smooth muscle mixed β/α agonist

Soterenol (MJ-1992) is the only β-agonist with concurrent α-adrenoceptor stimulant action, inducing α-mediated contraction of vascular smooth muscle—an effect absent in isoproterenol, salbutamol, or terbutaline. It delivers β2-mediated bronchodilation with potency ≥ isoproterenol, longer duration, and fewer cardiovascular effects. With intermediate β2-selectivity (3.3-fold trachea-atria), it bridges non-selective and highly β2-selective agonists. Essential for adrenoceptor cross-talk studies, tissue selectivity calibration, and N-alkyl SAR investigations. Procure soterenol for experiments requiring a single compound with fully characterized dual adrenoceptor pharmacology.

Molecular Formula C12H20N2O4S
Molecular Weight 288.37 g/mol
CAS No. 13642-52-9
Cat. No. B1681963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoterenol
CAS13642-52-9
Synonyms2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)methane sulfonanilide monohydrochloride
MJ 1992
MJ-1992
soterenol
soterenol monohydrochloride
soterenol monohydrochloride, (+)-isomer
soterenol monohydrochloride, (+-)-isomer
soterenol monohydrochloride, (R)-isomer
soterenol, (+)-isomer
soterenol, (+-)-isomer
soterenol, (R)-isome
Molecular FormulaC12H20N2O4S
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O
InChIInChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3
InChIKeyHHRNQOGXBRYCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Soterenol (CAS 13642-52-9) Procurement Guide: β-Adrenoceptor Agonist with Dual β/α Pharmacology for Bronchodilator Research


Soterenol (CAS 13642-52-9; developmental code MJ-1992) is a methanesulfonamido-phenethanolamine compound structurally related to isoproterenol and described as an analogue of salbutamol [1]. It functions as a directly acting sympathomimetic amine that displays β2-adrenoceptor selectivity with bronchodilator activity, and is uniquely characterized among β-agonists of its era by possessing a distinct α-adrenoceptor stimulant action not shared by isoproterenol, salbutamol, or terbutaline [1][2]. First developed in 1964 and described in the literature by 1967, soterenol exists as a racemic mixture and was investigated extensively as a bronchodilator agent in multiple animal species via various routes of administration [1][3].

Why Soterenol (MJ-1992) Cannot Be Substituted with Other β2-Agonists: Evidence of Distinct Pharmacological Identity


Soterenol exhibits a unique pharmacological profile that distinguishes it from structurally or functionally related β-agonists, precluding generic substitution in research applications. Unlike isoproterenol, salbutamol, and terbutaline, soterenol demonstrates potent α-adrenoceptor stimulant action on vascular and other smooth muscle, producing dose-dependent contraction of rabbit aorta and portal vein, guinea-pig vas deferens, and cat nictitating membrane [1]. In isolated guinea-pig tissues, soterenol and salbutamol both behave as partial agonists in atria while producing full agonist responses in trachea, yet their tissue selectivity differs substantially—salbutamol demonstrates 24-fold greater potency in trachea versus atria, whereas soterenol exhibits only 3.3-fold selectivity [2]. Furthermore, soterenol's bronchodilator potency equals or exceeds that of isoproterenol while producing significantly longer duration of action and consistently fewer cardiovascular effects at equipotent bronchodilator doses [3]. These documented pharmacological divergences establish soterenol as a distinct research tool that cannot be interchangeably replaced by other in-class β-agonists without altering experimental outcomes.

Soterenol Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key β-Agonist Comparators


Soterenol Possesses Unique α-Adrenoceptor Agonist Activity Absent in Isoproterenol, Salbutamol, and Terbutaline

Soterenol uniquely demonstrates potent α-adrenoceptor stimulant action on vascular and other smooth muscle preparations, a property entirely absent from comparator β-agonists isoproterenol, salbutamol, and terbutaline [1]. Treatment with soterenol (0.3–300 μg/kg, i.v.) increased mean arterial blood pressure and decreased heart rate in rabbits, and caused dose-dependent contraction of rabbit aorta, rabbit portal vein, guinea-pig vas deferens, and cat nictitating membrane [1]. These contractile responses were inhibited by the α-adrenoceptor antagonist phentolamine, confirming α-receptor mediation [1].

α-adrenoceptor pharmacology vascular smooth muscle mixed β/α agonist smooth muscle contraction

Soterenol Exhibits 7.3-Fold Lower Trachea-Atria Selectivity Than Salbutamol in Isolated Guinea-Pig Tissues

In direct comparative studies using isolated guinea-pig atria (β1-mediated cardiac effects) and trachea (β2-mediated smooth muscle relaxation), the (-)-isomers of soterenol and salbutamol were evaluated for tissue selectivity [1]. Analysis of tissue selectivity from potency values revealed that the (-)-isomer of soterenol is 3.3-fold more potent in trachea than atria, whereas the (-)-isomer of salbutamol is 24-fold more potent in trachea than atria [1]. Additionally, the enantiomeric potency differences (in log units) for soterenol were 1.86 in atria and 2.19 in trachea, values identical to those observed for salbutamol [1]. When compared to (-)-isoproterenol on a relative potency basis in each tissue, only salbutamol demonstrated any degree of selectivity for trachea, indicating that soterenol lacks the functional β2-selectivity profile characteristic of salbutamol [1].

tissue selectivity β2/β1 selectivity guinea-pig trachea guinea-pig atria enantiomer pharmacology

Soterenol and Salbutamol Exhibit Identical Partial Agonist Behavior in Atria but Equivalent Full Efficacy in Trachea

When relative activities are compared in guinea-pig atria (cardiac β1-adrenoceptors), both soterenol and salbutamol appear as 'partial agonists,' whereas trimetoquinol produces approximately 90% of the maximum effect of the full agonist isoproterenol [1]. In contrast, all agonists (soterenol, salbutamol, trimetoquinol, and isoproterenol) produce the same maximum effects in guinea-pig trachea (β2-mediated relaxation) [1]. This differential intrinsic activity profile—partial agonism in cardiac tissue but full agonism in airway smooth muscle—is shared by both soterenol and salbutamol, distinguishing them from trimetoquinol and isoproterenol [1]. However, in atria, sotalol blocks the effects of the isomers of soterenol to a greater extent than it blocks the effects of isoproterenol and the isomers of trimetoquinol, suggesting differential receptor interaction mechanisms [1].

partial agonism intrinsic activity β-adrenoceptor efficacy comparison guinea-pig isolated tissue

Soterenol Bronchodilator Potency Equals or Exceeds Isoproterenol with Longer Duration and Reduced Cardiovascular Effects

In comprehensive pharmacological evaluation across several animal species and multiple routes of administration, soterenol demonstrated bronchodilator potency equivalent to or greater than that of isoproterenol [1]. Critically, the duration of bronchodilation after soterenol was consistently and significantly greater than that induced by isoproterenol [1]. Isoproterenol frequently caused a secondary, pronounced increase in pulmonary airway resistance—a phenomenon that did not occur after soterenol administration [1]. Furthermore, cardiovascular responses to soterenol were decidedly less in both cats and dogs than those evoked by equipotent bronchodilator amounts of isoproterenol, and administration of soterenol by intrapulmonic or intraduodenal routes was particularly devoid of cardiovascular involvement [1]. Large safety margins between effective bronchodilatory dosage and toxic amounts of soterenol were revealed by toxicity studies in guinea pigs and dogs [1].

bronchodilation duration of action cardiovascular safety in vivo pharmacology pulmonary airway resistance

Soterenol Demonstrates Superior Relative β2-Selectivity Among N-Substituted Analogues in Anesthetized Cat

In studies examining the influence of amine substitution on β-adrenoceptor stimulant activity in the anaesthetized cat, a rank order of relative β2-selectivity was established among soterenol and its N-substituted analogues [1]. The rank order for relative β2-selectivity was: soterenol (N-isopropyl) greater than MJ7999-1 (N-t-butyl) congruent to MJ9184-1 (N-(1-phenyl-t-butyl)) [1]. This finding establishes that the N-isopropyl substitution pattern present in soterenol confers optimal β2-selectivity among the structural variants tested in this series [1].

structure-activity relationship β2-selectivity ranking N-alkyl substitution anaesthetized cat comparative pharmacology

Soterenol LD50 Values Across Routes Enable Dose-Ranging for In Vivo Experimental Design

Acute toxicity data for soterenol in mice provide quantifiable safety benchmarks for in vivo experimental dose selection [1]. The 7-day LD50 values in mice are: 41 mg/kg via intravenous administration, 315 mg/kg via intraperitoneal administration, and 660 mg/kg via oral administration [1]. These route-dependent toxicity values establish a reference framework for dose-ranging studies and inform therapeutic index calculations when comparing soterenol to other β-agonists in experimental settings [1]. The data derive from the foundational pharmacological characterization conducted by Dungan and colleagues [1].

acute toxicity LD50 in vivo dosing safety pharmacology mouse toxicity

Soterenol (MJ-1992) Optimal Research Applications: Where Quantitative Differentiation Drives Procurement Decisions


Investigating Dual β/α Adrenoceptor Signaling in Smooth Muscle Preparations

Soterenol is uniquely suited for studies requiring concurrent β-adrenoceptor-mediated relaxation and α-adrenoceptor-mediated contraction in the same preparation. As demonstrated by Kitagawa et al. (1975), soterenol causes dose-dependent contraction of rabbit aorta, portal vein, guinea-pig vas deferens, and cat nictitating membrane—α-mediated effects not produced by isoproterenol, salbutamol, or terbutaline [1]. This dual pharmacology enables researchers to examine cross-talk between adrenoceptor subtypes and to probe the net functional outcome of mixed receptor activation in complex tissue systems. Procurement of soterenol is specifically indicated when the experimental design requires a single compound capable of stimulating both β- and α-adrenoceptors, eliminating the need for combination agonist protocols that would confound interpretation.

Comparative Bronchodilator Research Requiring Extended Duration with Reduced Cardiovascular Interference

For in vivo bronchodilation studies where isoproterenol's short duration and pronounced cardiovascular effects are problematic, soterenol provides a directly validated alternative. Dungan et al. (1968) established that soterenol bronchodilator potency equals or exceeds isoproterenol, while providing consistently and significantly greater duration of bronchodilation [2]. Critically, cardiovascular responses to soterenol were decidedly less than those evoked by equipotent bronchodilator amounts of isoproterenol in both cats and dogs [2]. Additionally, soterenol does not cause the secondary increase in pulmonary airway resistance frequently observed with isoproterenol [2]. Researchers conducting prolonged bronchodilation experiments or studies requiring minimal cardiovascular confounding should select soterenol over isoproterenol based on this quantified differentiation.

Tissue Selectivity Studies Differentiating β2-Preferring from Non-Selective β-Agonists

Soterenol serves as an intermediate reference compound in studies assessing the spectrum of β-adrenoceptor tissue selectivity. Buckner and Abel (1974) demonstrated that (-)-soterenol exhibits 3.3-fold trachea-atria selectivity, positioned between the non-selective profile of trimetoquinol (9-fold) and the highly β2-selective profile of salbutamol (24-fold) [3]. This graded selectivity makes soterenol valuable for establishing structure-selectivity relationships and for calibrating experimental systems where a moderate degree of β2-preference is desired. In atria, both soterenol and salbutamol behave as partial agonists, while all agonists produce full maximum effects in trachea [3]. Procurement of soterenol is indicated for studies requiring a β-agonist with documented intermediate tissue selectivity and well-characterized partial/full agonist behavior across cardiac and airway tissues.

Structure-Activity Relationship Studies of β2-Selective Phenethanolamine Derivatives

Soterenol represents the β2-selectivity-optimized N-isopropyl-substituted member within a defined series of methanesulfonamido-phenethanolamine analogues. Malta et al. (1975) established a rank order of relative β2-selectivity in the anaesthetized cat model showing that the N-isopropyl substitution of soterenol confers superior selectivity compared to N-t-butyl (MJ7999-1) and N-(1-phenyl-t-butyl) (MJ9184-1) analogues [4]. This validated SAR position makes soterenol the preferred reference compound when investigating the relationship between N-alkyl substitution patterns and β2/β1 selectivity. Researchers conducting medicinal chemistry or pharmacological SAR studies in this chemical series should procure soterenol as the benchmark N-isopropyl analogue for comparative evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soterenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.